molecular formula C20H28N4O2 B6801838 Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone

Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone

Cat. No.: B6801838
M. Wt: 356.5 g/mol
InChI Key: OUFJRJOQUODZSG-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone typically involves multiple steps:

    Formation of the Pyrimidinyl Piperidine: This step involves the reaction of a pyrimidine derivative with piperidine under controlled conditions to form the pyrimidinyl piperidine intermediate.

    Azetidinone Formation: The azetidinone ring is synthesized through a cyclization reaction, often involving a suitable precursor such as an amino acid derivative.

    Coupling Reaction: The final step involves coupling the cyclohexyl group with the pyrimidinyl piperidine and azetidinone intermediates. This is typically achieved through a condensation reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or pyrimidine rings, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Chemical Biology: It serves as a tool for understanding the interaction between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

What sets this compound apart is its unique combination of these structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic development.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

cyclohexyl-[3-(4-pyrimidin-4-ylpiperidine-1-carbonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c25-19(16-4-2-1-3-5-16)24-12-17(13-24)20(26)23-10-7-15(8-11-23)18-6-9-21-14-22-18/h6,9,14-17H,1-5,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJRJOQUODZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(C2)C(=O)N3CCC(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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